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Introduction
In the realm of high-frequency electronics, the choice of semiconductor material is paramount

to achieving desired device performance. Among the compound semiconductors, Aluminum

Gallium Arsenide (AlGaAs) and Aluminum Gallium Nitride (AlGaN) have emerged as leading

candidates, particularly for the fabrication of High Electron Mobility Transistors (HEMTs). This

guide provides a detailed, objective comparison of AlGaAs and AlGaN, focusing on their

material properties and performance in high-frequency applications. The information presented

is supported by experimental and simulation data to aid researchers, scientists, and engineers

in making informed decisions for their specific applications.

AlGaAs/GaAs-based HEMTs represent a mature technology, widely used in low-noise and

high-frequency applications.[1] In contrast, the AlGaN/GaN system is a newer, wide-bandgap

technology that has become the frontrunner for high-power and high-frequency amplifiers due

to its superior material properties.[1][2]

Fundamental Material Properties
The intrinsic properties of a semiconductor dictate the ultimate performance limits of any device

fabricated from it. AlGaN's wide bandgap, high breakdown field, and superior thermal

conductivity give it a significant advantage over AlGaAs for high-power and high-temperature

operation.[2][3] A key differentiator is the presence of strong spontaneous and piezoelectric
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polarization effects in the AlGaN/GaN heterostructure, which induces a high-density two-

dimensional electron gas (2DEG) at the interface without the need for intentional doping in the

barrier layer.[1][4] This reduces impurity scattering and enhances electron mobility.[4]

While GaAs is known for its very high electron mobility compared to GaN (8500 cm²/Vs vs.

1250 cm²/Vs), the overall performance of a HEMT device also critically depends on electron

saturation velocity and carrier density.[3][5]
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Material Property AlGaAs (on GaAs) AlGaN (on GaN)
Significance for
High-Frequency
Devices

Bandgap Energy (eV)
~1.42 - 2.1 (for

Al₀.₃Ga₀.⁷As)
~3.4 - 6.2

A wider bandgap

allows for higher

breakdown voltages,

higher operating

temperatures, and

reduced leakage

currents.[3]

Breakdown Electric

Field (MV/cm)
~0.4 ~3.3

A higher breakdown

field enables devices

to withstand higher

voltages, leading to

higher power output.

[1]

Electron Mobility

(cm²/Vs)

High (~8500 in GaAs

channel)

Moderate (~1250-

2000 in GaN channel)

High mobility leads to

lower on-resistance

and faster switching,

but is not the only

factor for high-

frequency

performance.[3][5]

Saturation Electron

Velocity (10⁷ cm/s)
~1.6 - 2.0 ~2.5

Higher saturation

velocity allows

electrons to travel

faster under high

electric fields,

enabling higher

frequency operation.

[2][6]

Thermal Conductivity

(W/cm-K)

~0.46 (GaAs) ~1.3 - 2.3 (GaN) Superior thermal

conductivity allows for

more efficient heat

dissipation, crucial for
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high-power devices to

operate reliably.[2][6]

Polarization Effects Negligible
Strong (Spontaneous

& Piezoelectric)

Induces a high-density

2DEG without impurity

doping, leading to

higher current and

power densities.[1]

Table 1: Comparison of fundamental material properties of AlGaAs/GaAs and AlGaN/GaN

systems.

Material Property Comparison

AlGaN

Wide Bandgap
(~3.4 eV)

High Breakdown Field
(~3.3 MV/cm)

High Thermal Conductivity
(~1.3 W/cm-K) Strong Polarization

AlGaAs

Narrow Bandgap
(~1.4 eV)

Low Breakdown Field
(~0.4 MV/cm)

Low Thermal Conductivity
(~0.46 W/cm-K)

Very High Low-Field
Electron Mobility

Click to download full resolution via product page

Fig. 1: Key material property differences.

High-Frequency Device Performance Comparison
The superior material properties of AlGaN directly translate into enhanced performance metrics

for HEMT devices, particularly in terms of power handling and frequency response.[1] GaN-

based HEMTs consistently demonstrate higher drain currents, breakdown voltages, and power

densities compared to their GaAs counterparts.[6][7]
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Simulation studies and experimental data show that GaN HEMTs can achieve a higher useful

voltage swing, which is indicative of better high-power performance.[7] For instance, in one

comparison, the maximum drain current for an AlGaN/GaN HEMT was 66.3 mA at a 0.9V gate

bias, significantly larger than the 36.3 mA for a comparable AlGaAs/GaAs HEMT.[7]

Furthermore, GaN-based devices offer higher power-handling capabilities; degradation in

performance for an AlGaN/GaN HEMT switch occurred at power levels above +15 dBm,

whereas for GaAs-based switches, this occurred at just +3.5 dBm.[6]

Performance Metric
AlGaAs/GaAs
HEMT

AlGaN/GaN HEMT Source

Max. Drain Current

(Id,max)
36.3 mA/mm 66.3 - 663 mA/mm [7]

Threshold Voltage

(Vth)
-0.44 V -1.0 to -3.98 V [7][8]

Peak

Transconductance

(gm)

~66.3 mS/mm (at

0.9V bias)
~146 mS/mm [7]

Cutoff Frequency (fT) Varies 70 - 75.4 GHz [8][9]

Max. Oscillation

Frequency (fmax)
Varies 300 GHz (record) [9]

Breakdown Voltage

(Vbr)
Relatively Low

> 100 V (can reach

>1500V)
[1][3]

Power Handling

Capability
Lower (+3.5 dBm) Higher (+15 dBm) [6]

Table 2: Comparison of typical performance parameters for AlGaAs/GaAs and AlGaN/GaN

HEMTs.
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Superior Material Properties
(AlGaN vs. AlGaAs)

Wide BandgapHigh Breakdown Field High Saturation VelocityStrong Polarization

High Thermal
Conductivity

High Breakdown
Voltage

High Frequency
Operation

High Current
Density

High Power
Operation

Enhanced HEMT Performance

High Efficiency
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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